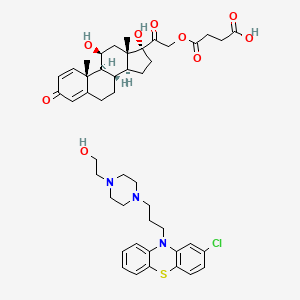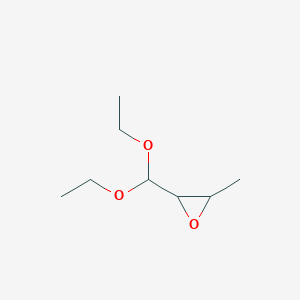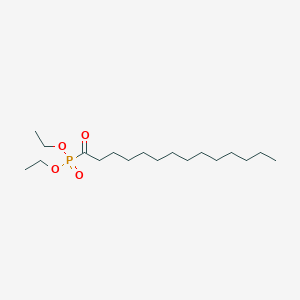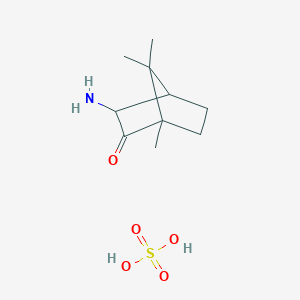
d-Camphor, 3-amino-, monosulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
d-Camphor, 3-amino-, monosulfate is a derivative of camphor, a bicyclic monoterpene ketone found widely in plants, especially in the Cinnamomum camphora tree
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of d-Camphor, 3-amino-, monosulfate typically involves the reaction of d-camphor with an amine under specific conditions. One common method involves the nucleophilic substitution of 10-iodocamphor with secondary amines, resulting in amino-ketones, which are then treated with hydroxylamine to form oximes . Another method includes the use of camphor-derived chiral triazolium salts for asymmetric intramolecular Michael reactions .
Industrial Production Methods
Industrial production of this compound often utilizes renewable starting materials such as α-pinene. The process involves the enantioselective hydrolysis of isobornyl esters, followed by oxidation to yield camphor . This method is efficient and environmentally friendly, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
d-Camphor, 3-amino-, monosulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form camphor derivatives.
Reduction: Reduction reactions can convert the compound into different camphor-based products.
Substitution: Nucleophilic substitution reactions are common, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine for oxime formation, bromine for bromination, and various secondary amines for nucleophilic substitution . The reactions are typically carried out under controlled conditions to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions include camphor oximes, brominated camphor derivatives, and various amino-camphor compounds .
科学的研究の応用
d-Camphor, 3-amino-, monosulfate has a wide range of applications in scientific research:
作用機序
The mechanism of action of d-Camphor, 3-amino-, monosulfate involves its interaction with various molecular targets and pathways. For instance, camphor derivatives are known to activate and desensitize the transient receptor potential (TRP) channels, which play a role in pain sensation and inflammation . The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes .
類似化合物との比較
Similar Compounds
Similar compounds to d-Camphor, 3-amino-, monosulfate include:
Camphor nitroimine: Used as a key building block in the synthesis of bioactive compounds.
Camphor sulfonic acid: Utilized in the production of various camphor derivatives.
Camphor hydrazone: Studied for its biological activities, including antimicrobial and antifungal properties.
Uniqueness
This compound stands out due to its unique combination of an amino group and a sulfate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in asymmetric synthesis and catalysis, as well as in the development of new bioactive molecules .
特性
CAS番号 |
5339-84-4 |
|---|---|
分子式 |
C10H19NO5S |
分子量 |
265.33 g/mol |
IUPAC名 |
3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one;sulfuric acid |
InChI |
InChI=1S/C10H17NO.H2O4S/c1-9(2)6-4-5-10(9,3)8(12)7(6)11;1-5(2,3)4/h6-7H,4-5,11H2,1-3H3;(H2,1,2,3,4) |
InChIキー |
RGRGOMNVQRSTAL-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC1(C(=O)C2N)C)C.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


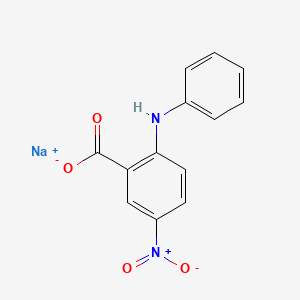

![5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione](/img/structure/B14728031.png)
![1-[4-(4-Chlorophenyl)piperazin-1-yl]dodecan-2-ol](/img/structure/B14728033.png)

![{2-[(Dimethylamino)methyl]phenyl}(4-methoxyphenyl)methanol](/img/structure/B14728049.png)

![2-Cyano-2-[(e)-(4-methoxyphenyl)diazenyl]acetamide](/img/structure/B14728062.png)
